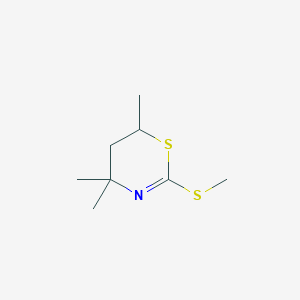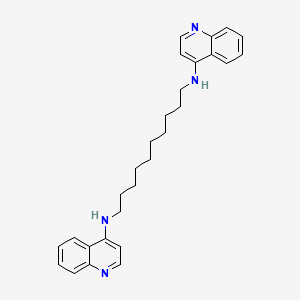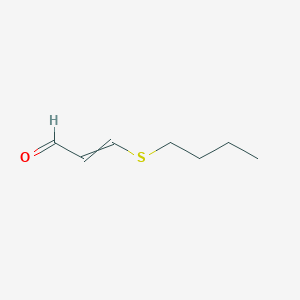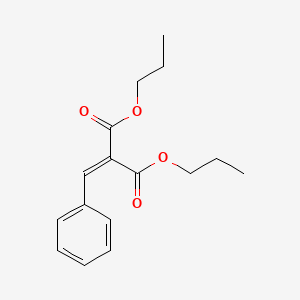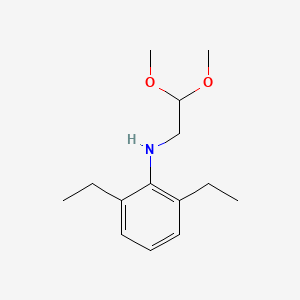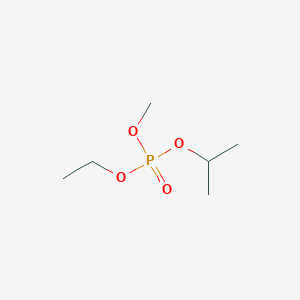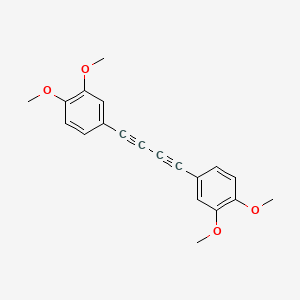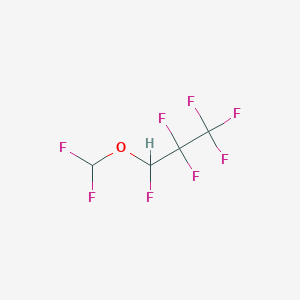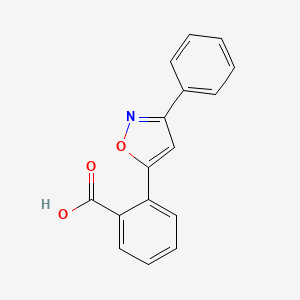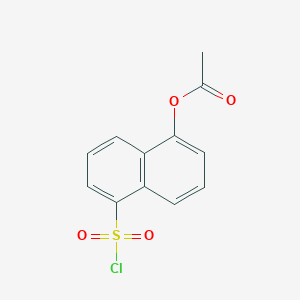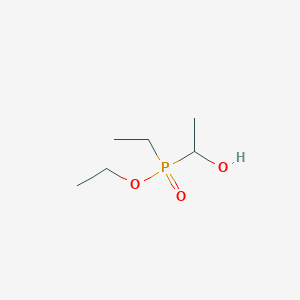![molecular formula C9H10N4O4 B14619119 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 59068-37-0](/img/structure/B14619119.png)
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione typically involves the formation of the imidazole ring followed by the introduction of the pyrrolidine-2,5-dione moiety. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
From alpha-halo ketones: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above. These methods typically require optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Catalytic hydrogenation: This method involves the reduction of nitro groups to amines using hydrogen gas and a metal catalyst.
Continuous flow synthesis: This method involves the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The imidazole ring can undergo reduction to form imidazolines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrogen gas and metal catalysts: Used for the reduction of nitro groups.
Strong acids and bases: Used for the deprotonation and protonation of the imidazole ring.
Electrophiles: Used for substitution reactions on the imidazole ring.
Major Products Formed
Amines: Formed from the reduction of nitro groups.
Imidazolines: Formed from the reduction of the imidazole ring.
Substituted imidazoles: Formed from substitution reactions on the imidazole ring.
Aplicaciones Científicas De Investigación
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione has various scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Materials Science: This compound is used in the development of functional materials, such as dyes for solar cells and other optical applications.
Biological Research: This compound is used as a probe to study biological processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity . The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules . The pyrrolidine-2,5-dione moiety can interact with proteins and nucleic acids, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: An imidazole derivative with antibacterial and antiprotozoal properties.
Tinidazole: An imidazole derivative with similar properties to metronidazole.
Omeprazole: A substituted imidazole used as a proton pump inhibitor.
Uniqueness
1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione is unique due to its combination of an imidazole ring and a pyrrolidine-2,5-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
59068-37-0 |
|---|---|
Fórmula molecular |
C9H10N4O4 |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
1-[2-(4-nitroimidazol-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H10N4O4/c14-8-1-2-9(15)12(8)4-3-11-5-7(10-6-11)13(16)17/h5-6H,1-4H2 |
Clave InChI |
IPWXAQRIIIEAMD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCN2C=C(N=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
